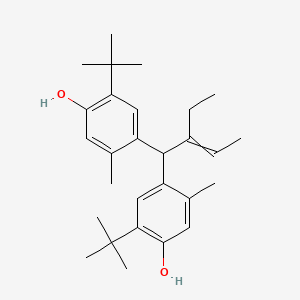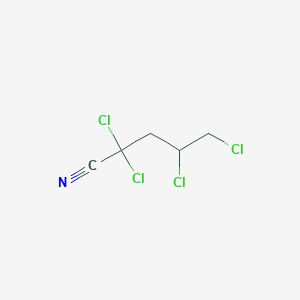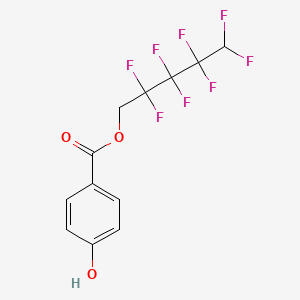![molecular formula C19H24O2Si B14309598 Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- CAS No. 110598-38-4](/img/structure/B14309598.png)
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [2,2-bis(4-methoxyphenyl)ethenyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- typically involves the reaction of trimethylchlorosilane with [2,2-bis(4-methoxyphenyl)ethenyl] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules to improve their stability and functionality, potentially leading to new therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (2-methoxyphenyl)trimethyl-
Comparison
Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is unique due to the presence of the [2,2-bis(4-methoxyphenyl)ethenyl] group, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
110598-38-4 |
|---|---|
Formule moléculaire |
C19H24O2Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2,2-bis(4-methoxyphenyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H24O2Si/c1-20-17-10-6-15(7-11-17)19(14-22(3,4)5)16-8-12-18(21-2)13-9-16/h6-14H,1-5H3 |
Clé InChI |
SGGXRDYHQXRYSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C[Si](C)(C)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


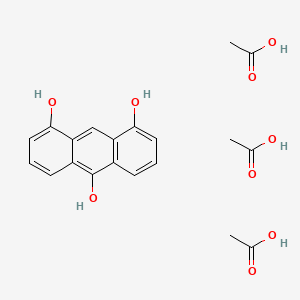


![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
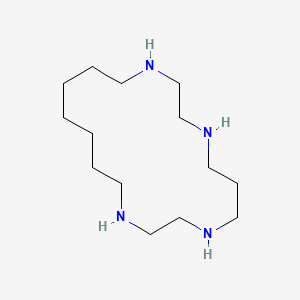
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
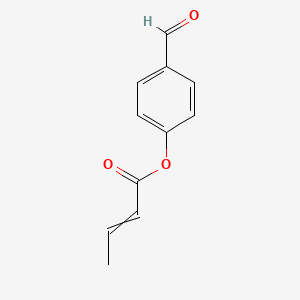
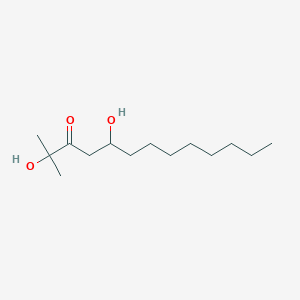
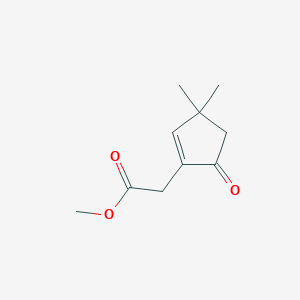
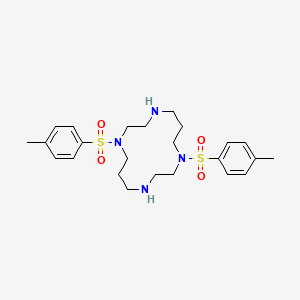
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
